1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea 1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 2034440-85-0
VCID: VC4172420
InChI: InChI=1S/C14H22N2O2S/c1-2-6-16(10-12-5-9-19-11-12)14(17)15-13-3-7-18-8-4-13/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,15,17)
SMILES: CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4

1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea

CAS No.: 2034440-85-0

Cat. No.: VC4172420

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.4

* For research use only. Not for human or veterinary use.

1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea - 2034440-85-0

Specification

CAS No. 2034440-85-0
Molecular Formula C14H22N2O2S
Molecular Weight 282.4
IUPAC Name 3-(oxan-4-yl)-1-propyl-1-(thiophen-3-ylmethyl)urea
Standard InChI InChI=1S/C14H22N2O2S/c1-2-6-16(10-12-5-9-19-11-12)14(17)15-13-3-7-18-8-4-13/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,15,17)
Standard InChI Key OZVICZRGOTUCOF-UHFFFAOYSA-N
SMILES CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Urea backbone: A carbonyl group flanked by two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.

  • Tetrahydropyran (THP) ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity and lipophilicity.

  • Thiophen-3-ylmethyl group: A sulfur-containing aromatic ring linked via a methylene spacer, potentially enhancing electronic interactions .

The IUPAC name, 3-(oxan-4-yl)-1-propyl-1-(thiophen-3-ylmethyl)urea, reflects this arrangement . The SMILES notation CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2 and InChIKey OZVICZRGOTUCOF-UHFFFAOYSA-N provide unambiguous structural identifiers .

Table 1: Molecular Identity Data

PropertyValueSource
CAS Registry Number2034440-85-0
Molecular FormulaC₁₄H₂₂N₂O₂S
Molecular Weight282.40 g/mol
XLogP3-AA (Lipophilicity)2

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1THP Ring FormationAcid-catalyzed cyclization
2Thiophene FunctionalizationBr₂, FeBr₃; CH₂MgBr
3Urea CouplingPhNCO, Base, RT

Physicochemical Properties

Experimental and Predicted Data

  • Lipophilicity (XLogP3-AA = 2): Indicates moderate hydrophobicity, suitable for blood-brain barrier penetration .

  • Rotatable Bonds (5): Suggests conformational flexibility, potentially affecting target binding .

  • Hydrogen Bond Donors/Acceptors (1/3): Favors solubility in polar solvents and protein interactions .

Future Research Directions

Priority Investigations

  • Target Identification: High-throughput screening against kinase or protease libraries.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in vitro.

  • Synthetic Optimization: Improving yield and purity via catalyst screening (e.g., Pd-mediated couplings).

Clinical Translation Challenges

  • Bioavailability: The compound’s logP may necessitate prodrug strategies for aqueous solubility.

  • Metabolic Stability: Cytochrome P450 interactions must be evaluated to prevent rapid clearance.

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